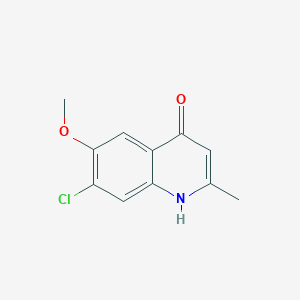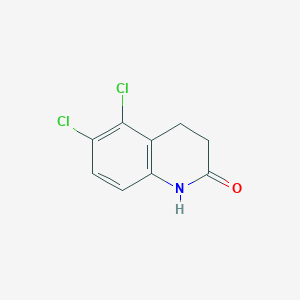
NH2-Ph-C4-acid-NH2-Me
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NH2-Ph-C4-acid-NH2-Me involves the formation of an alkyl chain-based linker that connects two different ligands. One ligand is for an E3 ubiquitin ligase, and the other is for the target protein. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons.
Análisis De Reacciones Químicas
Types of Reactions
NH2-Ph-C4-acid-NH2-Me can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
NH2-Ph-C4-acid-NH2-Me has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted protein degradation strategies to study biological pathways and disease mechanisms.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-related proteins for degradation.
Industry: Utilized in the production of specialized research chemicals and materials.
Mecanismo De Acción
NH2-Ph-C4-acid-NH2-Me functions as a linker in PROTACs, which work by forming a ternary complex with an E3 ubiquitin ligase and the target protein. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The process involves the recruitment of the E3 ligase to the target protein, leading to its selective degradation .
Comparación Con Compuestos Similares
Similar Compounds
NH2-Ph-C4-acid-NH2: Similar in structure but lacks the methyl group.
NH2-Ph-C4-acid: Lacks both the amino and methyl groups.
NH2-Ph-C4-acid-NH2-Et: Similar but contains an ethyl group instead of a methyl group.
Uniqueness
NH2-Ph-C4-acid-NH2-Me is unique due to its specific alkyl chain structure, which provides optimal flexibility and stability for the formation of PROTACs. This makes it particularly effective in facilitating the selective degradation of target proteins .
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8(12(15)16)6-11(14)7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7,13-14H2,1H3,(H,15,16)/t8-,11+/m0/s1 |
Clave InChI |
JPGXUEFAQWNCEO-GZMMTYOYSA-N |
SMILES isomérico |
C[C@@H](C[C@H](CC1=CC=C(C=C1)N)N)C(=O)O |
SMILES canónico |
CC(CC(CC1=CC=C(C=C1)N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)

![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)




